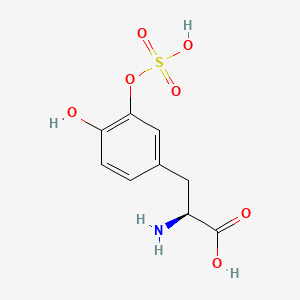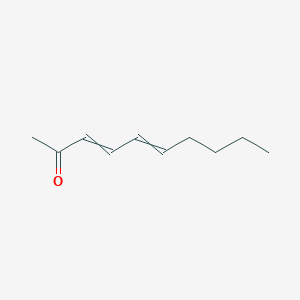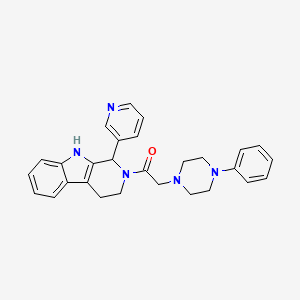
1'-(2-Bromoethyl)-2,3'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide is a chemical compound that belongs to the class of organic bromides It is characterized by the presence of a bromoethyl group attached to a bipyridin-1-ium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide typically involves the reaction of 2,3’-bipyridine with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bipyridin-1-ium core to its reduced form.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted bipyridines, bipyridine oxides, and reduced bipyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the bipyridin-1-ium core can interact with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the bipyridin-1-ium core.
2-Bromoethylamine: Contains a bromoethyl group but differs in the core structure.
Bipyridine Derivatives: Various derivatives with different substituents on the bipyridine core.
Uniqueness
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide is unique due to the combination of the bromoethyl group and the bipyridin-1-ium core. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
Propriétés
Numéro CAS |
105677-21-2 |
|---|---|
Formule moléculaire |
C12H13Br3N2 |
Poids moléculaire |
424.96 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C12H12BrN2.2BrH/c13-6-9-15-8-3-4-11(10-15)12-5-1-2-7-14-12;;/h1-5,7-8,10H,6,9H2;2*1H/q+1;;/p-1 |
Clé InChI |
WLDGVRWFQRKHES-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[NH+]C(=C1)C2=C[N+](=CC=C2)CCBr.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


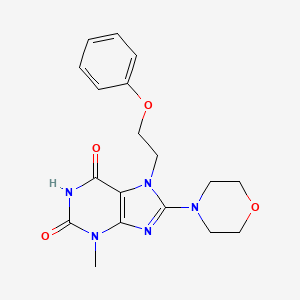
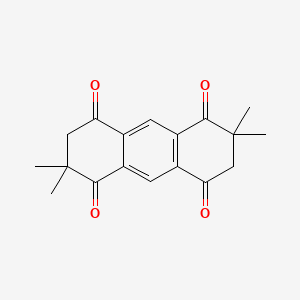
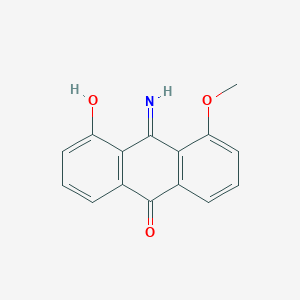
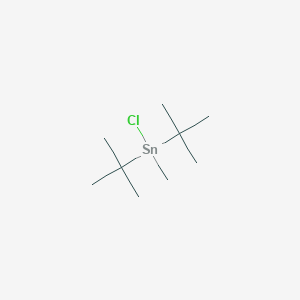

![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)

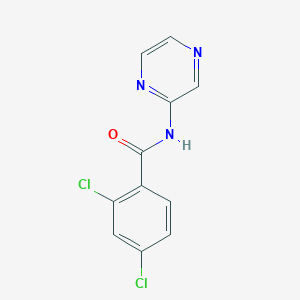

![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
